![molecular formula C13H14N2OS2 B1222477 (5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-cyclopropyl-2,5-dimethyl-3-pyrrolyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of thiazolidines and a thiocarbonyl compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Mechanisms
The compound is closely related to various thiazolidin-4-ones, which have been extensively studied for their potential in chemical synthesis and reaction mechanisms. For instance, studies have shown that 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones can be involved in Hetero-Diels–Alder reactions, leading to the formation of various dihydropyridine derivatives with potential pharmacological activities (Velikorodov et al., 2017). Additionally, the heterocyclization of related sulfides has been explored for creating novel thiophene and pyrrole derivatives, which are crucial in synthesizing various organic compounds (Rozentsveig et al., 2022).
Antitumor Activities
A significant area of research for thiazolidin-4-one derivatives is their antitumor and antiproliferative properties. Several studies have synthesized novel thiazolidin-4-one derivatives and tested their efficacy against various human cancer cell lines, often showing moderate to potent activities. For example, Chandrappa et al. (2008) synthesized a series of these derivatives and found that certain compounds exhibited potent antiproliferative activity on carcinoma cell lines (Chandrappa et al., 2008). In a similar vein, Horishny et al. (2020) developed compounds that showed moderate activity against malignant tumor cells, with renal cancer cell lines being particularly sensitive (Horishny et al., 2020).
Antimicrobial Applications
Thiazolidin-4-one derivatives have also been explored for their antimicrobial potential. Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives, some of which exhibited promising antimicrobial activities (Gouda et al., 2010).
Corrosion Inhibition
Beyond medical applications, thiazolidin-4-one derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2015) investigated two thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid, showing promising results (Yadav et al., 2015).
Eigenschaften
Molekularformel |
C13H14N2OS2 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14N2OS2/c1-7-5-9(8(2)15(7)10-3-4-10)6-11-12(16)14-13(17)18-11/h5-6,10H,3-4H2,1-2H3,(H,14,16,17)/b11-6+ |
InChI-Schlüssel |
LFYRFCRFKSGEMR-IZZDOVSWSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C/3\C(=O)NC(=S)S3 |
SMILES |
CC1=CC(=C(N1C2CC2)C)C=C3C(=O)NC(=S)S3 |
Kanonische SMILES |
CC1=CC(=C(N1C2CC2)C)C=C3C(=O)NC(=S)S3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



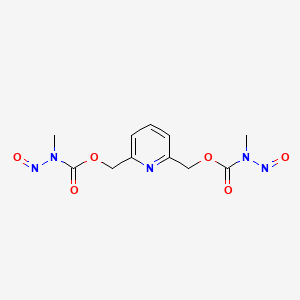
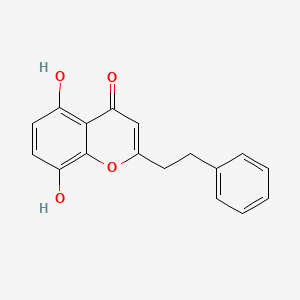
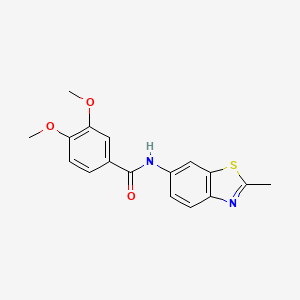
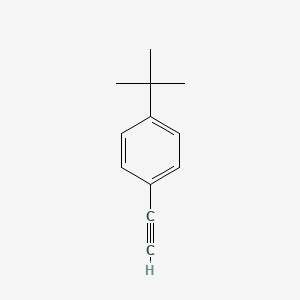
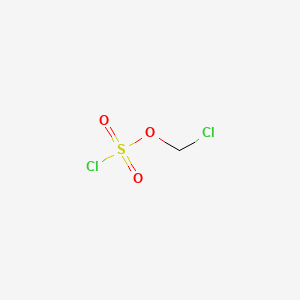
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B1222406.png)
![2-[[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-methylamino]acetic acid methyl ester](/img/structure/B1222408.png)
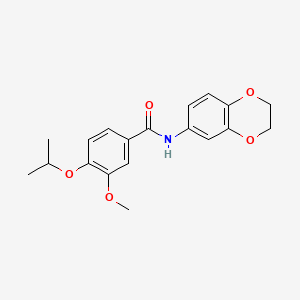
![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
![2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1222412.png)
![2-[[2-[(3,7-Dimethyl-2-quinolinyl)thio]-1-oxoethyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1222415.png)
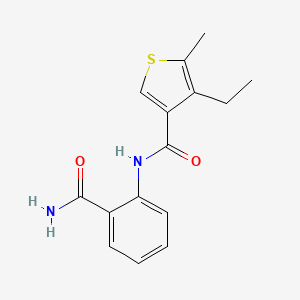
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)